![molecular formula C20H13NS B12944061 9-(Benzo[b]thiophen-3-yl)-9H-carbazole](/img/structure/B12944061.png)
9-(Benzo[b]thiophen-3-yl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(Benzo[b]thiophen-3-yl)-9H-carbazole is a heterocyclic compound that combines the structural features of both carbazole and benzothiophene. Carbazole is known for its applications in organic electronics, while benzothiophene is recognized for its biological activities. The fusion of these two moieties results in a compound with unique properties that can be exploited in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Benzo[b]thiophen-3-yl)-9H-carbazole typically involves the coupling of carbazole with a benzothiophene derivative. One common method is the palladium-catalyzed cross-coupling reaction. For example, the Sonogashira coupling reaction between 2-iodothiophenol and phenylacetylene can be used to synthesize benzothiophene derivatives . This is followed by a cyclization reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.
化学反応の分析
Types of Reactions
9-(Benzo[b]thiophen-3-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene or carbazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
9-(Benzo[b]thiophen-3-yl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in drug discovery and development.
Industry: It is used in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices
作用機序
The mechanism of action of 9-(Benzo[b]thiophen-3-yl)-9H-carbazole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as a ligand for cannabinoid receptors or inhibit certain enzymes involved in disease pathways . The exact pathways and targets depend on the specific application and the functional groups present on the compound.
類似化合物との比較
Similar Compounds
Benzo[b]thiophene: Known for its biological activities and used in pharmaceuticals.
Carbazole: Widely used in organic electronics and as a building block for various materials.
2-Substituted Benzo[b]thiophenes: These compounds have similar structures and are used in drug discovery and materials science
Uniqueness
9-(Benzo[b]thiophen-3-yl)-9H-carbazole is unique due to the combination of carbazole and benzothiophene moieties. This fusion results in a compound with enhanced electronic properties and biological activities, making it a valuable tool in various scientific fields.
特性
分子式 |
C20H13NS |
|---|---|
分子量 |
299.4 g/mol |
IUPAC名 |
9-(1-benzothiophen-3-yl)carbazole |
InChI |
InChI=1S/C20H13NS/c1-4-10-17-14(7-1)15-8-2-5-11-18(15)21(17)19-13-22-20-12-6-3-9-16(19)20/h1-13H |
InChIキー |
VJJHWLZJIGHSBS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CSC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



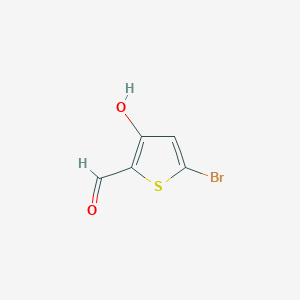
![12-hydroxy-1,10-bis(2-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12943999.png)

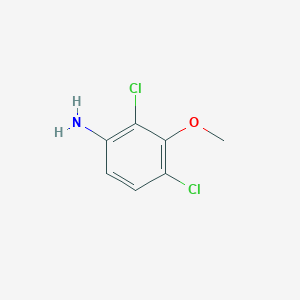
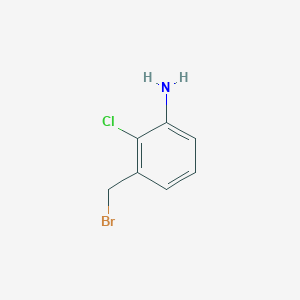
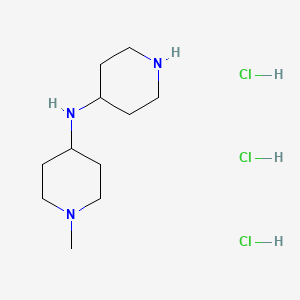
![2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12944023.png)
![(2S,4R)-1-((S)-2-(tert-Butyl)-19-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,18-dioxo-6,9,12-trioxa-3,17-diazanonadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12944024.png)
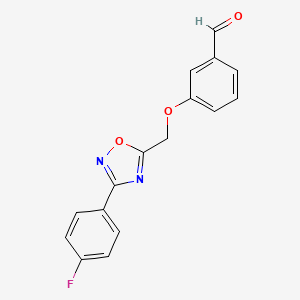
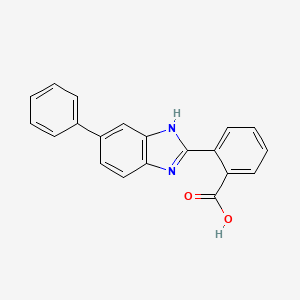
![Propan-2-Yl ~{n}-[(2~{s},4~{r})-1-Ethanoyl-6-(Furan-2-Yl)-2-Methyl-3,4-Dihydro-2~{h}-Quinolin-4-Yl]carbamate](/img/structure/B12944042.png)

![N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12944057.png)
